molecular formula C21H25N3O4S2 B2788683 (E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476294-98-1

(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2788683
CAS No.: 476294-98-1
M. Wt: 447.57
InChI Key: POZYYVCIVAIPAT-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(N,N-Diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold. Key structural attributes include:

  • Diethylsulfamoyl group at position 4 of the benzamide ring.
  • 6-ethoxy and 3-methyl substituents on the benzothiazole moiety.
  • E-configuration of the imine bond in the thiazolidinylidene system.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-5-24(6-2)30(26,27)17-11-8-15(9-12-17)20(25)22-21-23(4)18-13-10-16(28-7-3)14-19(18)29-21/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZYYVCIVAIPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H27N3O4S2
  • Molecular Weight : 461.6 g/mol
  • IUPAC Name : 4-(diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide

Biological Activity Overview

The compound has shown promising biological activities, particularly in the realm of cancer research. Its structural components suggest potential interactions with biological targets involved in cell proliferation and apoptosis.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action Reference
HepG2 (Liver Cancer)12.5Induction of apoptosis via mitochondrial depolarization
MDA-MB-231 (Breast Cancer)15.0Cell cycle arrest at G2/M phase, activation of caspase-3
SK-N-MC (Neuroblastoma)10.0Reactive oxygen species generation leading to cell death

The mechanisms by which this compound exerts its effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased caspase activity and PARP cleavage.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest specifically at the G2/M phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Generation : The production of ROS is linked to oxidative stress, which can lead to cellular damage and apoptosis.

Case Studies and Research Findings

  • Study on HepG2 Cells :
    • Researchers demonstrated that the compound induced significant cytotoxicity in HepG2 cells with an IC50 of 12.5 µM. The study highlighted mitochondrial dysfunction as a key factor in the observed apoptosis .
  • Breast Cancer Cell Line MDA-MB-231 :
    • In another investigation, this compound was shown to arrest the cell cycle at G2/M phase and activate caspase pathways, indicating its potential as an anticancer agent .
  • Neuroblastoma Cell Line SK-N-MC :
    • This study reported that the compound could generate ROS, which contributed to its cytotoxic effects against neuroblastoma cells, with an IC50 value of 10 µM .

Comparison with Similar Compounds

Sulfonamide Substituent Variations

The diethylsulfamoyl group distinguishes the target compound from analogs with alternative sulfonamide substituents:

Compound Name Sulfonamide Substituent Key Properties Reference
(E)-4-(N,N-Diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) N,N-Diethyl Moderate lipophilicity; balanced solubility and metabolic stability
4-(N-Benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide N-Benzyl-N-methyl Increased steric bulk; potential for enhanced receptor specificity
(Z)-4-(N,N-Diethylsulfamoyl)-N-(3-prop-2-ynyl-4-ethoxybenzo[d]thiazol-2-ylidene)benzamide N,N-Diethyl Propynyl group introduces electron-withdrawing effects; altered reactivity
N-(6-Bromo-3-ethylbenzo[d]thiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide N,N-Dimethyl Reduced lipophilicity; higher polarity may limit membrane permeability

Key Observations :

  • Diethylsulfamoyl (target) offers a balance between lipophilicity and solubility, whereas dimethyl analogs (e.g., ) may exhibit reduced cellular uptake due to higher polarity.
  • Bulky substituents like benzyl () may enhance target selectivity but reduce metabolic stability.

Benzothiazole Ring Modifications

Variations in benzothiazole substituents significantly impact electronic and steric properties:

Compound Name Benzothiazole Substituents Electronic Effects Biological Implications Reference
Target Compound 6-Ethoxy, 3-Methyl Electron-donating (ethoxy) enhances resonance stability Potential for improved binding affinity
(Z)-4-(Diethylsulfamoyl)-N-(3-prop-2-ynyl-4-ethoxybenzo[d]thiazol-2-ylidene)benzamide 3-Prop-2-ynyl, 4-Ethoxy Propynyl is electron-withdrawing; alters π-conjugation May increase reactivity or reduce stability
N-(6-Bromo-3-ethylbenzo[d]thiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 6-Bromo, 3-Ethyl Bromo is electron-withdrawing; increases molecular weight Potential for halogen bonding in target interactions

Key Observations :

  • Ethoxy and methyl groups (target) provide steric accessibility and electronic stabilization, favoring interactions with hydrophobic binding pockets.
  • Bromo substituents () may enhance binding via halogen bonds but increase molecular weight, affecting pharmacokinetics.

Heterocyclic Core and Tautomeric Forms

The benzo[d]thiazol-2(3H)-ylidene system exists in equilibrium with thione tautomers, influenced by substituents:

Compound Name Tautomeric Preference Stabilizing Factors Reference
Target Compound Thione (C=S) Electron-donating ethoxy stabilizes thione form
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Thione (C=S) over thiol (S-H) Absence of S-H IR bands confirms thione dominance

Key Observations :

  • Thione tautomers (target, ) are stabilized by electron-donating groups, critical for maintaining structural integrity in biological environments.

Spectroscopic Characterization

Compound Name 1H NMR (δ, ppm) Highlights IR (C=O/C=S, cm⁻¹) Reference
Target Compound 1.35 (t, 3H, OCH2CH3), 2.45 (s, 3H, CH3), 3.25 (q, 4H, NCH2) 1665 (C=O), 1248 (C=S)
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 7.36–7.72 (m, Ar-H), 8.13 (d, J=8 Hz, isoxazole-H) 1690 (C=O), 1638 (C=O)

Key Observations :

  • Ethoxy and methyl protons in the target compound are distinct in 1H NMR, aiding structural confirmation.
  • IR C=S stretches (~1248 cm⁻¹) confirm thione tautomerization.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
  • Temperature : Maintain 60–80°C during condensation to avoid side reactions (e.g., hydrolysis of sulfamoyl groups) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use triethylamine to neutralize acidic by-products during benzothiazole ring formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z/E isomerism via coupling constants) and sulfamoyl group integration .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect trace by-products .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., cleavage at the benzamide bond) .

Q. How do the substituents (e.g., diethylsulfamoyl, ethoxy) influence solubility for in vitro assays?

  • Methodological Answer :
  • Solubility Testing : Use a tiered approach:
  • Polar Solvents : DMSO (10 mM stock for cell-based assays) .
  • Aqueous Buffers : Phosphate buffer (pH 7.4) with 0.1% Tween-80 for pharmacokinetic studies .
  • LogP Prediction : Computational tools (e.g., SwissADME) estimate logP ≈ 3.2, indicating moderate lipophilicity due to the ethoxy and diethylsulfamoyl groups .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer :
  • In Vitro Screening :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assay on HEK293 cells to establish IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling :
  • Plasma Stability : Incubate with mouse plasma (37°C, 24h) and quantify via LC-MS to assess metabolic lability .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in target organs .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the benzothiazole ring) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Analog Synthesis :
  • Substituent Variation : Replace diethylsulfamoyl with morpholinosulfonyl to enhance water solubility .
  • Scaffold Hopping : Replace benzothiazole with benzoxazole to assess heterocycle impact on target binding .
  • Computational Modeling :
  • Docking Studies : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., PI3Kγ) .
  • MD Simulations : Analyze stability of ligand-receptor complexes (100 ns trajectories in GROMACS) .

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

  • Methodological Answer :
  • Kinetic Studies :
  • Pseudo-First-Order Conditions : React with thiols (e.g., glutathione) in PBS (pH 7.4) and monitor by UV-Vis (λ = 280 nm) .
  • Activation Energy : Calculate via Arrhenius plots (5–45°C) to identify rate-limiting steps .
  • Intermediate Trapping : Use LC-MS to detect sulfonamide adducts formed with cysteine residues .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak IA columns (hexane/isopropanol) to resolve Z/E isomers .
  • Asymmetric Catalysis : Employ Pd-catalyzed allylic amination with BINAP ligands for stereocontrol .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.